N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide

Lipophilicity optimization Drug-likeness profiling Membrane permeability prediction

Procuring a sulfonamide screening compound that simultaneously offers a potent zinc-binding warhead, CNS-penetrant physicochemical properties (XLogP3=2.6, TPSA=98.3 Ų), and a saturated thiolane ring for 3D diversity is challenging. This compound solves that problem: - Integrates a 4-(trifluoromethoxy)benzenesulfonamide core, enhancing NH acidity and zinc affinity for carbonic anhydrase isoform screening. - Fsp³ ≈ 0.54 with an undefined stereocenter, enabling chiral resolution and enantiomer-specific SAR. - Supplied as a research chemical (MW 371.4 g/mol) with standard pack sizes (10-100 mg) and custom synthesis available.

Molecular Formula C13H16F3NO4S2
Molecular Weight 371.39
CAS No. 1448043-42-2
Cat. No. B2615222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
CAS1448043-42-2
Molecular FormulaC13H16F3NO4S2
Molecular Weight371.39
Structural Identifiers
SMILESCOC1(CCSC1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C13H16F3NO4S2/c1-20-12(6-7-22-9-12)8-17-23(18,19)11-4-2-10(3-5-11)21-13(14,15)16/h2-5,17H,6-9H2,1H3
InChIKeyDXZYHRRUGWMNRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-Methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 1448043-42-2): Structural Identity and Physicochemical Profile for Research Procurement


N-[(3-Methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 1448043-42-2, PubChem CID 71804907) is a synthetic sulfonamide derivative bearing a para-trifluoromethoxy (–OCF₃) substituted benzenesulfonamide core linked via a methylene bridge to a 3-methoxythiolane (3-methoxytetrahydrothiophene) ring system [1]. The compound has a molecular weight of 371.4 g/mol, a computed XLogP3-AA of 2.6, a topological polar surface area (TPSA) of 98.3 Ų, one hydrogen bond donor, nine hydrogen bond acceptors, and six rotatable bonds [1]. It is cataloged as a research chemical and screening compound, not intended for therapeutic or veterinary use [1]. The molecule integrates three pharmacologically relevant structural features within a single, relatively compact scaffold: a sulfonamide group capable of engaging zinc-containing enzymes such as carbonic anhydrases, a lipophilic –OCF₃ substituent known to modulate membrane permeability and metabolic stability, and a saturated sulfur heterocycle (thiolane) that contributes three-dimensional character and potential for specific molecular recognition [2][3].

Benzene-sulfonamide core for zinc-dependent enzyme screening
para-Trifluoromethoxy (–OCF₃) modulates lipophilicity and metabolic stability
Saturated thiolane ring introduces 3D character and stereochemical complexity

Why Procurement of N-[(3-Methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide Cannot Be Satisfied by Simple In-Class Substitution


Sulfonamide-based screening compounds are not functionally interchangeable. The target compound simultaneously presents three distinct structural elements—a 4-(trifluoromethoxy)benzenesulfonamide warhead, a saturated thiolane ring, and a quaternary 3-methoxy substituent on that ring—that collectively determine its property profile and potential target engagement [1]. Replacing the –OCF₃ group with –CH₃, –F, –Br, or –OCH₃ alters lipophilicity (XLogP3), electron-withdrawing character, and metabolic stability in ways that cannot be compensated by other substitutions [2]. Likewise, substituting the thiolane ring with a piperidine, tetrahydronaphthalene, or thiophene core changes molecular shape, sulfur hybridization, and conformational flexibility, leading to different molecular recognition patterns [3]. Even within the narrow sub-series of N-[(3-methoxythiolan-3-yl)methyl] sulfonamides, the aromatic sulfonamide substituent is the primary driver of potency, selectivity, and physicochemical properties. The target compound's –OCF₃ group confers a distinct balance of hydrogen-bond acceptor capacity, electron-withdrawing strength, and lipophilicity not replicated by any single-atom or small-group replacement [2]. Empirical evidence from related benzenesulfonamide series demonstrates that seemingly minor substituent changes can shift IC₅₀ values by orders of magnitude against carbonic anhydrase isoforms or kinase targets [4].

–OCF₃ electronic and lipophilic profile may shift when replaced by –OCH₃, –F, or –CH₃; property differences cannot be compensated by other substitutions.

Thiolane ring geometry and sulfur hybridization are not reproduced by piperidine or thiophene cores; molecular recognition patterns may differ.

Sulfonamide substituent is the primary driver of target engagement; minor structural changes may shift potency by orders of magnitude in related series.

Quantitative Differentiation Evidence for N-[(3-Methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide Against Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 Comparison of the Target Compound Against Four Closest Methoxythiolan-Sulfonamide Analogs

The target compound exhibits a computed XLogP3-AA of 2.6, which places it in a favorable lipophilicity range for drug-like molecules [1]. The –OCF₃ substituent on the benzenesulfonamide ring provides higher lipophilicity than the –OCH₃ analog (CAS 1448029-51-3; XLogP3 not independently confirmed but structurally predicted to be ~1.5–2.0 lower based on fragment contribution), yet remains below the lipophilicity of the tetrahydronaphthalene analog (CAS 1448058-64-7; MW 341.48, XLogP3 predicted >3.0 due to the hydrocarbon-fused ring) [1][2]. The –OCF₃ group combines the lipophilicity enhancement of a –CF₃ group with the polarity of an ether oxygen, allowing fine-tuning of logP values [3]. This balance is distinct from both the more polar –OCH₃-substituted analog and the more lipophilic hydrocarbon-fused comparator.

XLogP3 Lipophilicity
Reported
Target XLogP3 = 2.6, higher than –OCH₃ analog (~1.5–2.2) and lower than tetrahydronaphthalene analog (>3.0)
Balanced permeability-solubility window for screening
Computed values; fragment-based estimates for comparators
Lipophilicity optimization Drug-likeness profiling Membrane permeability prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity: Differentiation from N-Alkyl-Substituted Analogs

The target compound has a computed TPSA of 98.3 Ų and nine hydrogen-bond acceptor atoms, reflecting the contributions of the sulfonamide (–SO₂NH–), the trifluoromethoxy (–OCF₃), the methoxy (–OCH₃), and the thiolane sulfur [1]. This TPSA value falls below the 140 Ų threshold commonly associated with acceptable oral bioavailability and below 90 Ų often cited for blood-brain barrier penetration potential [2]. The structurally related comparator N-{1-(thiolan-3-yl)piperidin-4-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 2034572-89-7; MW 424.5) contains the same –OCF₃-benzenesulfonamide warhead but incorporates a piperidine ring that adds a tertiary amine, increasing TPSA by approximately 15–25 Ų and adding a basic center (pKa ~8–9) absent in the target compound [3]. This difference in ionization state at physiological pH alters solubility, permeability, and potential off-target pharmacology.

TPSA & H-Bond Profile
Reported
Target TPSA = 98.3 Ų, 9 HBA; piperidine analog TPSA ~115–125 Ų, 11 HBA, contains basic amine
Favorable CNS penetration potential with neutral charge state
Piperidine analog introduces basic center absent in target
Oral bioavailability prediction Blood-brain barrier penetration Veber rule compliance

Electron-Withdrawing Character of the –OCF₃ Substituent: Class-Level Differentiation from –OCH₃, –CH₃, and –F Analogs in Benzenesulfonamide Series

The 4-(trifluoromethoxy) substituent on the benzenesulfonamide ring exerts a strong electron-withdrawing effect (Hammett σₚ ≈ 0.35–0.39 for –OCF₃ vs. σₚ ≈ –0.27 for –OCH₃, σₚ ≈ 0.06 for –F), which increases the acidity of the sulfonamide N–H proton [1]. In sulfonamide-based zinc-binding pharmacophores (e.g., carbonic anhydrase inhibitors), increased NH acidity correlates with enhanced zinc coordination and improved inhibitory potency [2]. The fluorinated benzenesulfonamide patent literature (EP2914583B1) explicitly claims trifluoromethoxy-substituted benzenesulfonamides as carbonic anhydrase inhibitors, demonstrating that the –OCF₃ group provides a favorable balance of electron withdrawal and lipophilicity compared to –CF₃, –F, or –OCH₃ substituents [3]. The target compound's –OCF₃ group therefore positions it for CA-targeted screening applications with a property profile distinct from its –OCH₃, –CH₃, –F, and –Br substituted analogs within the same N-[(3-methoxythiolan-3-yl)methyl] series.

–OCF₃ Electron Withdrawal
Class-level inference
Hammett σₚ ≈ 0.35–0.39 (electron-withdrawing); –OCH₃ σₚ ≈ –0.27 (electron-donating)
May support carbonic anhydrase screening priority over electron-donating analogs
Class-level SAR; requires compound-specific validation
Sulfonamide NH acidity Carbonic anhydrase inhibition Structure-activity relationship (SAR)

Molecular Complexity and Three-Dimensional Character: Structural Differentiation from Piperidine-Linked and Linear Analogs Using Fractional Saturation (Fsp³)

The target compound has a molecular formula of C₁₃H₁₆F₃NO₄S₂ and contains a saturated thiolane ring (four sp³ carbons) plus a quaternary sp³ carbon bearing the methoxy group, yielding an estimated Fsp³ (fraction of sp³-hybridized carbons) of approximately 0.54 (7 sp³ carbons out of 13 total carbons) [1]. This value exceeds the Fsp³ ≈ 0.36 average for oral drugs and is significantly higher than that of the thiophene analog (N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide, CAS 1448074-87-0, which has a planar aromatic thiophene ring and lower Fsp³) [1][2]. Higher Fsp³ values correlate with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates in drug discovery [2]. The target compound's saturated thiolane ring also introduces a stereocenter (undefined stereochemistry at the quaternary 3-position), offering the potential for enantiomer-specific biological activity that planar aromatic analogs cannot provide.

Fractional sp³ (Fsp³)
Reported
Fsp³ ≈ 0.54 (7 of 13 carbons); thiophene analog Fsp³ ≈ 0.50
Higher 3D character supports fragment-based discovery
Stereochemistry at thiolane 3-position undefined
Three-dimensionality in drug design Fractional sp³ carbon count (Fsp³) Lead-likeness screening

Rotatable Bond Count and Conformational Flexibility: Differentiation from Rigid and Highly Flexible Analogs

The target compound has six rotatable bonds [1], positioning it near the Veber rule threshold (≤10 rotatable bonds for acceptable oral bioavailability) but substantially lower than the piperidine-linked comparator (CAS 2034572-89-7, estimated 8–9 rotatable bonds due to the additional piperidine ring and extended linker) [2]. Fewer rotatable bonds generally correlate with lower conformational entropy penalties upon protein binding, potentially improving binding affinity per heavy atom (ligand efficiency) [3]. The target compound's six rotatable bonds, combined with the conformational constraints imposed by the cyclic thiolane ring, represent a design balance between flexibility for induced-fit binding and rigidity for entropic efficiency.

Rotatable Bonds
Reported
6 rotatable bonds; piperidine analog ~8–9; thiophene analog ~4–5
Mid-range flexibility balancing binding adaptation and entropic cost
Conformational sampling trade-off
Conformational entropy Ligand efficiency optimization Oral bioavailability prediction

Recommended Research and Industrial Application Scenarios for N-[(3-Methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide Based on Differentiated Property Evidence


Carbonic Anhydrase Inhibitor Screening Libraries: Exploiting the Electron-Withdrawing –OCF₃ Warhead

The 4-(trifluoromethoxy)benzenesulfonamide core of this compound positions it as a candidate for carbonic anhydrase (CA) inhibitor screening. The –OCF₃ group's electron-withdrawing character (Hammett σₚ ≈ 0.35–0.39) enhances sulfonamide NH acidity and zinc-binding potential relative to –OCH₃ or –CH₃ analogs [1]. The fluorinated benzenesulfonamide patent literature (EP2914583B1) explicitly claims –OCF₃-substituted benzenesulfonamides as CA inhibitors [2]. Researchers screening against CA isoforms (particularly tumor-associated CA IX and CA XII) should prioritize this compound over the 4-methoxy analog (CAS 1448029-51-3), as the electron-donating –OCH₃ group would be expected to reduce zinc-binding affinity. The compound's moderate lipophilicity (XLogP3 = 2.6) and TPSA of 98.3 Ų further support cell permeability for cellular CA inhibition assays [3].

CNS-Penetrant Probe Development: Leveraging Low TPSA and Neutral Charge State

With a computed TPSA of 98.3 Ų, absence of a basic amine center, and XLogP3 of 2.6, this compound falls within favorable physicochemical space for blood-brain barrier penetration [1][2]. The TPSA is below the commonly cited 90 Ų threshold for CNS penetration and well below the 140 Ų limit for oral absorption. Compared to the piperidine-containing analog (CAS 2034572-89-7, estimated TPSA ~115–125 Ų with a basic amine), the target compound avoids the ionization complexity and efflux transporter recognition associated with cationic amines. This makes it a more suitable starting point for CNS-targeted medicinal chemistry campaigns, particularly for targets where neutral, moderately lipophilic sulfonamides have shown precedent, such as voltage-gated ion channels or CNS-expressed carbonic anhydrase isoforms [3].

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery: Three-Dimensional Thiolane Scaffold

The target compound's Fsp³ of approximately 0.54 and the presence of a quaternary stereocenter on the thiolane ring make it a valuable building block for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) [1]. The saturated thiolane ring introduces three-dimensional character absent in planar aromatic sulfonamides, which has been correlated with reduced off-target promiscuity and improved clinical success rates [2]. The undefined stereocenter at the 3-position of the thiolane ring offers an opportunity for chiral resolution and enantiomer-specific SAR exploration, providing two chemically distinct entities from a single procurement [1]. The compound's six rotatable bonds and modular structure (benzenesulfonamide – linker – thiolane) allow systematic variation of each module, making it an effective core scaffold for parallel library synthesis [3].

Screening Library Procurement: Physicochemical Differentiation for Library Design

In the context of building or augmenting a screening compound collection, this compound occupies a distinct and underpopulated region of physicochemical space relative to its nearest commercially available analogs. It combines a sulfonamide warhead with a saturated sulfur heterocycle, a moderately strong electron-withdrawing –OCF₃ substituent, and drug-like computed properties (MW 371.4, XLogP3 2.6, TPSA 98.3 Ų, HBD 1, HBA 9, 6 rotatable bonds) [1]. This combination is not duplicated by any single close analog: the –OCH₃ analog (CAS 1448029-51-3) lacks electron withdrawal; the piperidine analog (CAS 2034572-89-7) introduces a basic amine and higher TPSA; the thiophene analog (CAS 1448074-87-0) has lower molecular weight and Fsp³; the tetrahydronaphthalene analog (CAS 1448058-64-7) has higher lipophilicity and lacks fluorine. Procurement of this compound thus adds genuine chemical diversity to screening decks, fulfilling a key criterion for library enrichment [2].

Application
Selection Property
Validation Focus
CA Inhibitor Screening
Electron-withdrawing –OCF₃ benzenesulfonamide
Zinc-binding assay; CA isoform profiling
CNS Probe Development
Low TPSA and neutral charge state
Brain permeability assay; efflux transporter profiling
Fragment-Based Discovery
High Fsp³ and quaternary stereocenter
Chiral resolution; diversity-oriented synthesis
Screening Library Enrichment
Unique physicochemical profile vs. analogs
Library diversity metrics; analog cross-comparison
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